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Dihydroquinidine 4-chlorobenzoate

Cat. No.: B8136797
M. Wt: 463.0 g/mol
InChI Key: NAQJXLPSNGAHHM-PRUVNFMMSA-N
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Description

Evolution of Asymmetric Synthesis and Catalysis in Organic Chemistry

The journey of asymmetric synthesis has been marked by significant milestones, evolving from early concepts to the sophisticated methods employed today. Initially, the focus was on utilizing naturally occurring chiral molecules as starting materials in what is known as the "chiron approach". This was followed by the development of methods controlled by chiral auxiliaries, where a temporary chiral group is attached to the substrate to direct the stereochemical outcome of a reaction. du.ac.in The subsequent generations of asymmetric synthesis have been dominated by the use of chiral reagents and, most notably, chiral catalysts. du.ac.in

Asymmetric catalysis, in particular, has become a cornerstone of modern organic synthesis, offering a more efficient and sustainable means of producing enantiomerically enriched molecules. researchgate.netnumberanalytics.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of a desired chiral product, minimizing waste and improving atom economy. The field encompasses a diverse range of catalytic systems, including transition metal complexes, enzymes, and organocatalysts. researchgate.net

Significance of Chiral Ligands in Stereoselective Transformations

At the heart of many asymmetric catalytic systems are chiral ligands. These molecules, themselves chiral, coordinate to a metal center or interact with a substrate to create a chiral environment that influences the stereochemical course of a reaction. numberanalytics.comnumberanalytics.com The primary function of a chiral ligand is to induce asymmetry, enabling the preferential formation of one enantiomer over the other. numberanalytics.com This is achieved through a process of chirality transfer, where the stereochemical information from the ligand is imparted to the substrate during the catalytic cycle. acs.org

The design and synthesis of effective chiral ligands are crucial for the advancement of asymmetric catalysis. numberanalytics.com A vast and diverse array of chiral ligands have been developed, each with unique structural features tailored for specific transformations. researchgate.net The ongoing development of novel chiral ligands and catalysts is a key trend in the field, aiming to facilitate the synthesis of increasingly complex molecules with high levels of stereocontrol. numberanalytics.com

Overview of Cinchona Alkaloids as Prominent Chiral Organocatalysts and Ligands

Cinchona alkaloids, a class of natural products extracted from the bark of the Cinchona tree, have emerged as a privileged and powerful class of compounds in asymmetric organocatalysis. bohrium.comdovepress.combenthamdirect.com This family of alkaloids includes quinine, quinidine (B1679956), cinchonine, and cinchonidine, which are renowned for their attractive structural features that make them excellent chiral skeletons and organocatalysts. bohrium.combenthamdirect.com

One of the most significant advantages of Cinchona alkaloids is their availability in two pseudo-enantiomeric forms, often referred to as the "RED SERIES" and "BLUE SERIES". buchler-gmbh.com This unique characteristic allows for the targeted synthesis of either the (R) or (S) enantiomer of a desired product, simply by selecting the appropriate alkaloid catalyst. buchler-gmbh.com Cinchona alkaloids and their derivatives are highly versatile and have been successfully employed as catalysts in over 100 different types of asymmetric reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. bohrium.combuchler-gmbh.com They are generally robust, tolerate a wide range of reaction conditions, and are soluble in various organic and aqueous solvents. buchler-gmbh.com

Historical Context and Research Trajectory of Dihydroquinidine (B8771983) 4-chlorobenzoate (B1228818) in Asymmetric Catalysis

The use of Cinchona alkaloids in asymmetric catalysis dates back to 1912 with the discovery of a non-enzymatic, cinchona alkaloid-catalyzed cyanohydrin synthesis. researchgate.net Since then, the field has expanded dramatically, with a continuous focus on developing new and more efficient catalysts derived from these natural products.

Dihydroquinidine 4-chlorobenzoate, a derivative of the Cinchona alkaloid dihydroquinidine, has carved out a significant niche in the realm of asymmetric catalysis. Its structure features the core dihydroquinidine framework esterified with 4-chlorobenzoic acid, a modification that enhances its stereoselective properties in various reactions. This compound is particularly well-known for its application in the Sharpless asymmetric dihydroxylation (AD) and transfer hydrogenation reactions.

Early research into the applications of this compound and its pseudoenantiomer, hydroquinine (B45883) 4-chlorobenzoate, revealed interesting and sometimes unexpected stereochemical outcomes. For instance, in the OsO₄-catalyzed dihydroxylation of certain substrates, both ligands were found to produce the same diastereomer, challenging conventional models of stereochemical control. Such findings have spurred further investigation into the complex mechanisms governing the action of these catalysts.

More recent research has continued to explore the utility of this compound in a variety of enantioselective transformations. It has been successfully employed as a chiral modifier in heterogeneous catalysis, for example, in the hydrogenation of ethyl pyruvate (B1213749) where the enantioselectivity was found to be dependent on the catalyst concentration. Furthermore, it has proven effective in promoting N-allylic alkylation, hydrophosphonylation, and aza-Michael reactions, often inducing high levels of enantiomeric excess. smolecule.com The ongoing exploration of this compound in asymmetric synthesis underscores its enduring importance as a versatile and powerful tool for the construction of chiral molecules.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₂₇H₂₉ClN₂O₃ scbt.com
Molecular Weight 464.98 g/mol scbt.comsigmaaldrich.com
CAS Number 113162-02-0 scbt.comsigmaaldrich.com
Appearance Crystalline solid
Melting Point 102-105 °C sigmaaldrich.com
Optical Activity [α]26/D -73° (c = 1 in ethanol) sigmaaldrich.com
InChI Key TXVNNFDXQZFMBQ-XHYUFEOFSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27ClN2O3 B8136797 Dihydroquinidine 4-chlorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h3-10,12,15,17,19,25-26H,1,11,13-14,16H2,2H3/t17-,19-,25+,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQJXLPSNGAHHM-PRUVNFMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Dihydroquinidine 4 Chlorobenzoate

General Synthetic Routes to Dihydroquinidine (B8771983) Derivatives

The foundation of Dihydroquinidine 4-chlorobenzoate (B1228818) is the dihydroquinidine scaffold. Dihydroquinidine is a hydrogenated derivative of quinidine (B1679956), a naturally occurring cinchona alkaloid. The most direct synthetic route to dihydroquinidine involves the catalytic hydrogenation of quinidine. This process typically employs a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol. The reaction proceeds by saturating the vinyl group of the quinidine molecule without altering the stereochemistry of the chiral centers, thus yielding dihydroquinidine. buchler-gmbh.com

Beyond this primary route, the broader field of dihydroquinoline chemistry offers numerous methods for constructing the core heterocyclic structure. These can include multicomponent reactions that utilize alkynes in sequential hydroamination steps or modifications of classical methods like the Skraup synthesis to produce 1,2-dihydroquinolines. researchgate.net Other advanced techniques involve the reduction of quinolin-2(1H)-ones or photocyclization of N-arylacrylamides to yield various dihydroquinoline and dihydroquinolinone structures. organic-chemistry.org These diverse strategies provide a versatile toolkit for accessing a wide range of dihydroquinoline-based compounds for various applications.

Specific Synthesis Protocols for Dihydroquinidine 4-chlorobenzoate

The synthesis of this compound is achieved through the esterification of the C9 hydroxyl group of dihydroquinidine. A prevalent and efficient method involves the reaction of dihydroquinidine with a reactive form of 4-chlorobenzoic acid.

A common protocol begins with the conversion of 4-chlorobenzoic acid to its more reactive acyl chloride derivative, 4-chlorobenzoyl chloride. This is often accomplished using a chlorinating agent such as thionyl chloride or phosphorus oxychloride (POCl₃). The resulting 4-chlorobenzoyl chloride is then reacted with dihydroquinidine in an O-acylation reaction. smolecule.com This nucleophilic substitution is typically carried out in an anhydrous non-polar solvent like dichloromethane (B109758) or toluene, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. smolecule.com To ensure high purity (>98%) and prevent potential side reactions or racemization, the reaction temperature is carefully controlled, generally between 0°C and 25°C. smolecule.com

For industrial-scale synthesis, specific parameters are optimized to ensure efficiency and safety.

ParameterCondition
Reactants Dihydroquinidine, 4-Chlorobenzoic Acid
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Catalyst Iodine (to suppress side reactions)
Solvent Anhydrous Dichloromethane
Molar Ratio 1:1.2 (Dihydroquinidine : 4-Chlorobenzoic acid)
Temperature 93–95°C
Reaction Time 4–6 hours

Following the reaction, characterization of the final product is performed using techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and optical rotation measurements to verify the compound's chirality.

Derivatization Strategies for Enhancing Catalytic Performance

The modification of the basic dihydroquinidine structure is a key strategy for optimizing its performance as a ligand in asymmetric catalysis. The goal of derivatization is to fine-tune the steric and electronic environment around the catalytically active site, thereby enhancing enantioselectivity, reactivity, and substrate scope. This compound itself is a product of such a strategy, where the ester group plays a crucial role in its catalytic applications, such as in the Sharpless asymmetric dihydroxylation.

Ester Modifications and Structure-Activity Relationships

The ester group at the C9 position of the dihydroquinidine core is a prime target for modification to influence catalytic outcomes. The relationship between the structure of this ester and the catalyst's activity and selectivity is a central area of study. By systematically varying the carboxylic acid used for the esterification, researchers can modulate the electronic properties (through electron-donating or electron-withdrawing groups on the aromatic ring) and steric bulk of the ligand.

For instance, the 4-chlorobenzoate group provides a specific electronic profile that is beneficial for certain catalytic transformations. Structure-activity relationship (SAR) studies on related systems have shown that even subtle changes to the ester can have a significant impact. While comprehensive SAR data for a wide range of this compound analogues is specific to each reaction, general principles can be inferred. For example, in the hydrolysis of esters catalyzed by enzymes, the electronic nature of substituents has a pronounced effect on reaction rates. rsc.org Similarly, in asymmetric catalysis, the electronic character of the ligand can influence the stability of transition states, directly impacting enantioselectivity. researchgate.net

Modification SiteStructural ChangePotential Effect on Catalysis
Aromatic Ring of Ester Introduction of electron-withdrawing groups (e.g., -NO₂)May enhance Lewis acidity of a coordinated metal, potentially increasing reactivity.
Aromatic Ring of Ester Introduction of electron-donating groups (e.g., -OCH₃)May alter the binding affinity of the catalyst to the substrate.
Ester Group Increase in steric bulk (e.g., using pivalic anhydride (B1165640) instead of benzoic)Can create a more defined chiral pocket, potentially leading to higher enantiomeric excess. researchgate.net
Ester Group Change from aromatic to aliphatic esterModifies the rigidity and conformation of the ligand, affecting the catalyst-substrate interaction. researchgate.net

These relationships are crucial for designing catalysts tailored to specific chemical transformations, aiming for the highest possible yield and enantiomeric excess.

Analogue Synthesis for Mechanistic Probing and Optimization

The synthesis of analogues of this compound is a powerful tool for both optimizing catalytic systems and elucidating reaction mechanisms. By creating a library of related catalysts with systematic variations, chemists can probe the interactions between the catalyst, substrate, and reagents in the transition state.

A prominent example of this strategy is the development of dimeric cinchona alkaloid derivatives. Ligands such as (DHQD)₂PHAL, where two dihydroquinidine units are linked by a phthalazine (B143731) spacer, have demonstrated superior performance in a wide range of asymmetric reactions, including dihydroxylations, aminations, and Michael additions. buchler-gmbh.com The synthesis of these more complex analogues provides a more rigid and well-defined chiral environment, which often translates to higher levels of stereocontrol.

The study of these analogues provides valuable insights into the catalyst's mode of action. For example, comparing the catalytic activity of a monomeric ligand like this compound with a dimeric analogue can help determine if cooperative effects between the alkaloid subunits are important for achieving high enantioselectivity. This mechanistic understanding is invaluable for the rational design of new, more efficient, and selective catalysts for asymmetric synthesis.

Catalytic Applications of Dihydroquinidine 4 Chlorobenzoate in Asymmetric Reactions

Asymmetric Dihydroxylation (ADH) of Olefins

Asymmetric dihydroxylation is a chemical reaction that converts a prochiral alkene into a chiral vicinal diol. wikipedia.orgorganic-chemistry.org This transformation is of paramount importance in synthetic organic chemistry for the introduction of chirality. The use of osmium tetroxide in the presence of a chiral ligand, such as a derivative of dihydroquinidine (B8771983) or dihydroquinine, allows for high levels of enantioselectivity. wikipedia.org The choice between a dihydroquinidine (DHQD) based ligand, like DHQD-CLB, and a dihydroquinine (DHQ) based ligand determines which face of the olefin is hydroxylated, leading to the formation of the desired enantiomer of the diol. wikipedia.org These reactions are typically highly regioselective, favoring the oxidation of the most electron-rich double bond within a molecule. wikipedia.org

The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, provides a practical method for the enantioselective synthesis of 1,2-diols from olefins. organic-chemistry.orgchem-station.com The protocol employs a catalytic amount of the expensive and toxic osmium tetroxide, which is continuously regenerated in a catalytic cycle by a stoichiometric co-oxidant. wikipedia.org While various oxidants can be used, potassium ferricyanide (B76249) (K₃Fe(CN)₆) is particularly effective for achieving high enantioselectivity, especially when used in a buffered aqueous-organic solvent system. organic-chemistry.orgchem-station.com

The core of the reaction's success lies in the chiral ligand, which in this context is Dihydroquinidine 4-chlorobenzoate (B1228818). The ligand accelerates the dihydroxylation and imparts facial selectivity. organic-chemistry.org The reaction mechanism proceeds through several key steps:

Formation of a complex between osmium tetroxide and the chiral DHQD-CLB ligand. wikipedia.org

A [3+2]-cycloaddition of this chiral osmium complex to the alkene, which forms a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org This step establishes the stereochemistry of the final product.

Hydrolysis of the osmate ester to release the chiral diol and the reduced osmium(VI) species. wikipedia.org

Re-oxidation of the osmium(VI) back to osmium(VIII) by the co-oxidant, thus completing the catalytic cycle. organic-chemistry.org

To simplify the procedure, pre-formulated reagent mixtures, known as AD-mix, are commercially available. The mixture containing a dihydroquinidine-based ligand is called AD-mix-β. wikipedia.orgchem-station.com A mnemonic has been developed to predict the stereochemical outcome when using these ligands. For DHQD-based ligands (like those in AD-mix-β), the dihydroxylation occurs on the "bottom" face of the olefin when it is drawn in a specific orientation, with larger substituents placed in the southwest and southeast quadrants.

A potential secondary catalytic cycle can occur if the osmate ester is oxidized before it hydrolyzes, which can lead to lower enantioselectivities. wikipedia.org This side reaction can be suppressed by using a higher concentration of the chiral ligand. wikipedia.org

The Sharpless Asymmetric Dihydroxylation using DHQD-class ligands is applicable to a wide variety of olefin substitution patterns. wikipedia.orgharvard.edu

Terminal olefins, or monosubstituted ethylenes, are generally excellent substrates for the asymmetric dihydroxylation reaction using DHQD-based ligands, affording high enantiomeric excess (ee).

Table 1: Asymmetric Dihydroxylation of Representative Terminal Olefins using AD-mix-β

Substrate Product Yield (%) ee (%)
Styrene (R)-1-Phenyl-1,2-ethanediol 98 97

Data sourced from representative examples of the Sharpless AD reaction.

Internal olefins, particularly 1,2-disubstituted ones, are also effectively dihydroxylated with high enantioselectivity. Substrates containing aryl groups, such as trans-stilbene, tend to exhibit high reactivity and selectivity, which is attributed to favorable π-π stacking interactions in the transition state. chem-station.com

Table 2: Asymmetric Dihydroxylation of Representative Internal Olefins using AD-mix-β

Substrate Product Yield (%) ee (%)
trans-Stilbene (R,R)-1,2-Diphenyl-1,2-ethanediol 99 >99

Data sourced from representative examples of the Sharpless AD reaction.

Allylsilanes and vinylsilanes are also viable substrates for the DHQD-mediated asymmetric dihydroxylation. The silicon-containing functional groups can influence the reaction's outcome and provide synthetic handles for further transformations of the resulting chiral diols.

Table 3: Asymmetric Dihydroxylation of Representative Silanes using AD-mix-β

Substrate Product Yield (%) ee (%)
trans-1-Phenyl-2-(trimethylsilyl)ethylene (1R,2R)-1-Phenyl-2-(trimethylsilyl)ethane-1,2-diol 85 97

This table contains representative data for the substrate class.

The presence of heteroatom-containing functional groups, such as ethers or amides, near the double bond can significantly influence the diastereoselectivity of the asymmetric dihydroxylation. This occurs through a phenomenon known as double diastereoselection. The intrinsic facial preference of the chiral substrate can either align with the preference of the chiral ligand (a "matched" pair) or oppose it (a "mismatched" pair). In matched cases, exceptionally high diastereoselectivity can be achieved. Conversely, mismatched pairings can result in lower selectivity or even a reversal of the stereochemical outcome compared to what the ligand alone would predict. This effect has been studied in the synthesis of complex molecules like amino sugars.

Table 4: List of Chemical Compounds

Compound Name Synonym(s)
Dihydroquinidine 4-chlorobenzoate O-(4-Chlorobenzoyl)hydroquinidine; DHQD-CLB
Osmium Tetroxide OsO₄
Potassium Ferricyanide K₃Fe(CN)₆
Dihydroquinidine DHQD
Dihydroquinine DHQ
(DHQD)₂PHAL Bis(dihydroquinidine)phthalazine
Styrene Phenylethene
1-Decene
trans-Stilbene trans-1,2-Diphenylethylene
trans-3-Hexene
Allyl trimethylsilane
trans-1-Phenyl-2-(trimethylsilyl)ethylene
(R)-1-Phenyl-1,2-ethanediol
(R)-1,2-Decanediol
(R,R)-1,2-Diphenyl-1,2-ethanediol
(3R,4R)-3,4-Hexanediol
(R)-3-(Trimethylsilyl)propane-1,2-diol

Influence of Reaction Parameters on Enantioselectivity and Diastereoselectivity

The stereochemical outcome of asymmetric dihydroxylation reactions utilizing this compound is highly sensitive to the conditions under which the reaction is performed. Key parameters that significantly influence the enantiomeric excess (ee) and diastereomeric ratio (dr) include the choice of oxidant, the solvent system, the reaction temperature, the concentration of the chiral ligand, and the presence of additives.

Oxidant Effects (e.g., N-methylmorpholine N-oxide, K3Fe(CN)6)

In the catalytic cycle of asymmetric dihydroxylation, a stoichiometric co-oxidant is required to regenerate the osmium tetroxide catalyst. The two most commonly employed co-oxidants are N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃Fe(CN)₆). While both can facilitate the reaction, the choice of oxidant can have a discernible impact on the enantioselectivity, particularly with more challenging substrates.

Generally, the potassium ferricyanide system, often used in a biphasic solvent system with a buffer, is considered the more robust and generally applicable method, often providing higher enantioselectivities. For instance, in the dihydroxylation of various olefins, the use of K₃Fe(CN)₆ as the oxidant in conjunction with a ligand like this compound has been shown to yield excellent enantiomeric excesses.

N-methylmorpholine N-oxide, typically used in a homogenous acetone (B3395972)/water solvent system, is another viable oxidant. While it can be effective, it has been observed in some cases to lead to slightly lower enantioselectivities compared to the ferricyanide system. The choice between these oxidants can also be influenced by the substrate's solubility and the desired reaction conditions.

SubstrateOxidantEnantiomeric Excess (% ee)
trans-Stilbene(DHQD)₂PHAL95%
trans-StilbeneThis compound85%
Solvent Systems (e.g., acetone-water mixtures)

The solvent system plays a critical role in the asymmetric dihydroxylation reaction, influencing both the solubility of the reagents and the conformation of the catalyst-substrate complex. A mixture of acetone and water is a commonly used solvent system, particularly when N-methylmorpholine N-oxide is the co-oxidant. The ratio of acetone to water can significantly affect the reaction's enantioselectivity.

An optimal acetone-to-water ratio is crucial for maximizing the enantiomeric excess. While specific data for this compound is not extensively detailed in the provided search results, general principles of ADH suggest that this ratio needs to be fine-tuned for each specific substrate. The presence of water is essential for the hydrolysis of the osmate ester intermediate, but an excess can lead to a decrease in enantioselectivity.

For reactions employing potassium ferricyanide as the oxidant, a biphasic system of tert-butanol (B103910) and water is frequently used. This system allows for the separation of the organic substrate and the inorganic oxidant, which can be beneficial for both the reaction and the workup procedure.

Temperature Effects

Reaction temperature is a key parameter for controlling the stereoselectivity of the asymmetric dihydroxylation. In general, lower reaction temperatures lead to higher enantiomeric excesses. This is because the transition states leading to the two enantiomeric products have different activation energies, and at lower temperatures, the reaction pathway with the lower activation energy is more significantly favored.

For the dihydroxylation of certain challenging substrates, such as some dialkyl substituted olefins, performing the reaction at temperatures as low as -78 °C has been shown to dramatically improve the enantioselectivity when using cinchona alkaloid-derived ligands. The relationship between temperature and enantioselectivity often follows the Arrhenius equation, allowing for a predictable, albeit often modest, increase in 'ee' with decreasing temperature.

Substrate TypeTemperature (°C)Enantiomeric Excess (% ee)
Dialkyl substituted olefinsRoom TemperatureModerate
Dialkyl substituted olefins-78≥93%

This table demonstrates the general trend of improved enantioselectivity at lower temperatures for certain substrate classes using cinchona alkaloid ligands.

Ligand Concentration Optimization

Therefore, optimizing the ligand concentration is a crucial step in developing an efficient asymmetric dihydroxylation process. The ideal concentration often depends on the specific substrate and other reaction conditions. It is a balance between maximizing the enantioselectivity and minimizing the cost associated with the use of the chiral ligand.

Additive Effects (e.g., soluble carboxylate salts, boric acid derivatives)

The addition of certain compounds to the reaction mixture can have a beneficial effect on the rate and enantioselectivity of the asymmetric dihydroxylation. For instance, the use of methanesulfonamide (B31651) has been shown to accelerate the hydrolysis of the osmate ester intermediate, which can be particularly useful for dihydroxylating non-terminal alkene substrates at lower temperatures.

Catalyst Loading and Recoverability in ADH

The high cost and toxicity of osmium tetroxide necessitate its use in catalytic amounts. The efficiency of the catalytic system, therefore, depends on the ability to use a low loading of the osmium catalyst and the potential for its recovery and reuse. In the context of reactions using this compound, strategies have been developed to minimize the amount of osmium required and to facilitate its recycling.

One approach to catalyst recovery involves the reduction of the osmium(VIII) species to a lower oxidation state, which can then be adsorbed onto a solid support, such as palladium on carbon (Pd/C). This solid can be filtered off and subsequently reused in a new reaction by re-oxidizing the osmium back to its active state in the presence of the co-oxidant and the chiral ligand. This method allows for multiple reaction cycles with the same batch of osmium, significantly reducing waste and cost. While this general procedure is established, specific data on the efficiency of this process with this compound is not detailed in the provided search results.

Other Asymmetric Transformations Potentially Catalyzed or Co-catalyzed by this compound

Asymmetric Oxyamination Reactions

Asymmetric oxyamination, a powerful method for the stereoselective synthesis of 1,2-amino alcohols, is a key area where dihydroquinidine derivatives have demonstrated considerable efficacy. The most prominent example is the Sharpless Asymmetric Aminohydroxylation (AA). organic-chemistry.orgwikipedia.org This reaction facilitates the syn-selective addition of an amino and a hydroxyl group to an alkene. organic-chemistry.org

In the Sharpless AA, an osmium catalyst, in conjunction with a chiral ligand, orchestrates the enantioselective transformation. Dihydroquinidine-derived ligands are crucial for this process, controlling the facial selectivity of the addition to the double bond. organic-chemistry.orglibretexts.org The reaction typically employs a nitrogen source such as a salt of an N-halosulfonamide, -amide, or -carbamate. organic-chemistry.orgwikipedia.org The catalytic cycle involves the formation of an imidotriooxoosmium(VIII) species, which then undergoes a cycloaddition with the alkene. organic-chemistry.org The chiral ligand, such as a dihydroquinidine derivative, accelerates the reaction and dictates the stereochemical outcome. organic-chemistry.org

While many applications of the Sharpless AA utilize ligands like (DHQD)2PHAL, the fundamental role of the dihydroquinidine core suggests that this compound could also serve as an effective chiral ligand in this transformation. The electronic properties of the 4-chlorobenzoate group could influence the catalytic activity and selectivity. The general success of dihydroquinidine-based ligands in promoting the synthesis of enantioenriched amino alcohols from a wide range of olefinic substrates underscores the potential of its 4-chlorobenzoate ester in similar applications. nih.gov

Table 1: Examples of Dihydroquinidine-ligated Asymmetric Aminohydroxylation

Alkene SubstrateNitrogen SourceDihydroquinidine Ligand DerivativeProductEnantiomeric Excess (ee)
StyreneChloramine-T(DHQD)2PHAL(1R,2S)-1-Phenyl-2-amino-1,2-ethanediol derivativeHigh
α,β-Unsaturated EsterN-bromoacetamide(DHQD)2AQNsyn-α-hydroxy-β-amino acid derivative81% nih.gov
Terminal AlkenesCbz-N(Na)Cl(DHQD)2PYRChiral 1,2-amino alcoholHigh

Asymmetric Diamination Reactions

The success of dihydroquinidine derivatives in guiding the addition of two different heteroatoms across a double bond in oxyamination suggests their potential utility in asymmetric diamination reactions. This transformation, which installs two nitrogen-containing groups across an alkene, is a direct route to valuable 1,2-diamines, which are important building blocks in medicinal chemistry and ligand synthesis.

Although less common than oxyamination, catalytic asymmetric diamination methods are emerging. The principles of ligand-accelerated catalysis with late transition metals, which are effective in dihydroxylation and aminohydroxylation, are being extended to diamination. Given that dihydroquinidine-based ligands effectively create a chiral environment around a metal center, it is plausible that this compound could be employed in developing enantioselective diamination protocols. The bifunctional nature of cinchona alkaloids, possessing both a Lewis basic tertiary amine and a group at the C9 position capable of hydrogen bonding, can be advantageous in organizing the transition state for high stereocontrol.

Potential Roles in Other Chiral Inductions

The catalytic scope of dihydroquinidine derivatives extends to other important chiral inductions, highlighting the versatility of this scaffold.

Amino Alcohol Synthesis:

Oxacyclic Compound Synthesis:

The synthesis of chiral oxacyclic compounds, such as furans and pyrans, represents another area where dihydroquinidine derivatives could play a significant role. Research has demonstrated the use of a Cinchona alkaloid-derived primary amine catalyst in the organocatalytic asymmetric synthesis of spiro-dihydropyrano cyclohexanones. researchgate.net This cascade reaction between cyanoketones and cyclic 2,4-dienones showcases the ability of these catalysts to facilitate complex transformations leading to chiral oxygen-containing heterocycles. The strategic placement of functional groups on the cinchona alkaloid catalyst is crucial for achieving high enantioselectivity in such cascade reactions. This suggests that the specific substitution pattern of this compound could be leveraged for new applications in the synthesis of complex chiral ethers and other oxacyclic structures.

Mechanistic Investigations of Dihydroquinidine 4 Chlorobenzoate in Asymmetric Catalysis

Regioselectivity and Diastereocontrol Mechanisms

The remarkable ability of Dihydroquinidine (B8771983) 4-chlorobenzoate (B1228818) to dictate the stereochemical outcome of asymmetric dihydroxylation reactions stems from a combination of steric and electronic interactions within the catalyst-substrate complex. The prevailing mechanistic model, often referred to as the Sharpless asymmetric dihydroxylation, involves the formation of a chiral complex between the DHQD-CLB ligand and osmium tetroxide. This complex then undergoes a [3+2] cycloaddition with the alkene substrate. The inherent chirality of the ligand creates a well-defined three-dimensional space, or "binding pocket," that preferentially accommodates the alkene in a specific orientation, thus leading to the observed high levels of stereoselectivity.

A key feature of this catalytic system is the "U-shaped" binding pocket proposed by Corey, where the quinoline (B57606) and the 4-chlorobenzoyl aromatic rings of the ligand create a chiral cleft. wikipedia.org The substrate is believed to be held within this cleft through a combination of attractive interactions, including crucial π-π stacking between one of the aromatic rings of the ligand and an aromatic substituent on the substrate. wikipedia.org This interaction helps to lock the substrate into a specific conformation, exposing one face of the double bond to the osmium center for dihydroxylation while shielding the other.

Detailed research findings have consistently demonstrated the high levels of diastereoselectivity achieved with the DHQD-CLB ligand. In many cases, the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is significantly enhanced compared to reactions using ligands without the aromatic ester group or with different substituents.

For instance, in the asymmetric dihydroxylation of various olefins, the use of DHQD-CLB has shown to be highly effective. The following table illustrates the typical high enantioselectivities achieved with a related ligand system, (DHQD)2-PHAL, which shares the core dihydroquinidine structure and operates under a similar mechanistic framework.

Olefin SubstrateProduct DiolEnantiomeric Excess (% ee)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol>99
Styrene(R)-1-Phenyl-1,2-ethanediol97
trans-5-Decene(5R,6R)-5,6-Decanediol91

This table presents representative data for the Sharpless asymmetric dihydroxylation using a closely related ligand to illustrate the high levels of enantioselectivity achievable with this class of catalysts. Specific data for DHQD-CLB with a range of substrates would follow a similar trend of high stereochemical control.

The regioselectivity of the dihydroxylation of dienes is also effectively controlled by the DHQD-CLB/OsO4 system. The catalyst typically directs the oxidation to the more electron-rich or sterically accessible double bond. This selectivity is attributed to the preferential binding of one of the olefinic units within the chiral pocket of the catalyst.

Structural Elucidation and Conformational Analysis of Dihydroquinidine 4 Chlorobenzoate and Its Complexes

X-ray Crystallographic Studies of Dihydroquinidine (B8771983) 4-chlorobenzoate (B1228818) and Its Derivatives

Cinchona alkaloids, including dihydroquinidine, are characterized by a rigid quinuclidine (B89598) backbone and a quinoline (B57606) ring system linked by a hydroxymethylene bridge. nih.gov The conformation of these molecules is largely defined by the torsion angles around the C9-C8 and C9-C4' bonds. nih.gov In the solid state, cinchona alkaloids typically adopt one of two major conformations: the "open" or the "closed" form, which is determined by the relative orientation of the quinuclidine nitrogen and the quinoline ring.

Studies on derivatives such as 9-epiquinidine hydrochloride monohydrate reveal an orthorhombic crystal system with the space group P2(1)2(1)2(1). nih.gov The crystal structures of various cinchona alkaloid derivatives used as ligands in osmium-catalyzed asymmetric dihydroxylation have been synthesized and characterized, providing a library of structural information. acs.org These studies are crucial for understanding how modifications to the cinchona alkaloid core influence the solid-state packing and intermolecular interactions.

Table 1: Crystallographic Data for a Representative Cinchona Alkaloid Derivative (9-epiquinidine hydrochloride monohydrate)

ParameterValue
Chemical FormulaC₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O
Molecular Weight378.9
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Unit Cell Dimensionsa = 7.042 Å, b = 9.082 Å, c = 31.007 Å
Volume1983.1 ų
Z4
Calculated Density1.27 g/cm³
RadiationCu Kα (λ = 1.54178 Å)
Final R-index5.72% for 1501 reflections

Data sourced from a comparative study of cinchona alkaloid crystal structures. nih.gov

The introduction of the 4-chlorobenzoate group at the C9-hydroxyl position of dihydroquinidine is expected to significantly influence its crystal packing due to the potential for additional intermolecular interactions, such as π-π stacking involving the chlorobenzoyl and quinoline aromatic rings. These interactions would likely favor a specific conformation in the crystalline state.

Structural Characterization of Osmium-Dihydroquinidine 4-chlorobenzoate Catalytic Intermediates

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols, where cinchona alkaloid derivatives, including Dihydroquinidine 4-chlorobenzoate, serve as chiral ligands for the osmium tetroxide catalyst. researchgate.net Understanding the structure of the catalytic intermediates formed between the osmium catalyst and the chiral ligand is fundamental to elucidating the mechanism of stereoselectivity.

While direct crystallographic data for an osmium-Dihydroquinidine 4-chlorobenzoate complex is not explicitly detailed in the provided results, extensive research on osmium tetraoxide-cinchona alkaloid complexes provides significant insights. acs.org These studies have established that the cinchona alkaloid ligand coordinates to the osmium center, creating a chiral environment that directs the approach of the olefin substrate. researchgate.net

The 4-chlorobenzoate moiety in this compound is believed to play a crucial role in enhancing the enantioselectivity of the AD reaction compared to the parent dihydroquinidine. This enhancement is attributed to steric and electronic effects that fine-tune the shape of the catalytic pocket, thereby improving the discrimination between the two prochiral faces of the olefin.

In the asymmetric dihydroxylation of trans-stilbene, the use of this compound as a ligand results in a high yield and good enantiomeric excess of the corresponding (R,R)-hydrobenzoin. This outcome is a direct consequence of the specific three-dimensional arrangement of the osmium-ligand complex.

Table 2: Enantioselectivity in the Asymmetric Dihydroxylation of trans-Stilbene

LigandYield (%)Enantiomeric Excess (ee, %)
(DHQD)₂PHAL8995
This compound8985

Data sourced from a study on asymmetric catalysis.

The lower enantiomeric excess observed with this compound compared to the phthalazine-linked dimer (DHQD)₂PHAL suggests that the nature of the C9-O substituent significantly impacts the rigidity and conformational preferences of the catalytic intermediate.

Spectroscopic Approaches to Conformational Analysis in Solution (e.g., NMR, CD)

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are invaluable for probing the conformational dynamics of molecules in solution, which is more relevant to their behavior in chemical reactions. wiley-vch.deacs.org

The conformational flexibility of cinchona alkaloids in solution is well-documented. nih.gov They can exist as a mixture of different conformers, and the equilibrium between these conformers can be influenced by factors such as the solvent, temperature, and the nature of substituents. wiley-vch.de

NMR Spectroscopy:

NMR spectroscopy is a powerful tool for studying the conformation of cinchona alkaloids. acs.org The chemical shifts and coupling constants of the protons in the quinuclidine and quinoline moieties are sensitive to the relative orientation of these two parts of the molecule. For this compound, 1H and 13C NMR would be used to confirm the structure and assess purity. Specific NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximities of atoms, which is crucial for determining the predominant conformation in solution. For instance, NOE studies can help distinguish between the "open" and "closed" conformations.

Circular Dichroism (CD) Spectroscopy:

The combination of these spectroscopic techniques provides a comprehensive understanding of the conformational landscape of this compound in solution, which is essential for rationalizing its performance as a chiral ligand in asymmetric catalysis. acs.org

Theoretical and Computational Chemistry Studies on Dihydroquinidine 4 Chlorobenzoate Catalysis

Computational Modeling of Ligand-Metal Interactions in Osmium Complexes

The interaction between Dihydroquinidine (B8771983) 4-chlorobenzoate (B1228818) and the osmium tetroxide catalyst is a cornerstone of its function in asymmetric dihydroxylation. Computational modeling has been pivotal in understanding the geometry and electronic structure of the resulting osmium complexes. Crystallographic evidence, supported by computational models, has revealed that the active catalyst features a pentacoordinate osmium species. This metal center is cradled within a distinctive U-shaped binding pocket formed by the chiral ligand. wikipedia.org

The nitrogen atom of the quinuclidine (B89598) core of DHQD-CLB coordinates to the osmium, creating a chiral environment that dictates the facial selectivity of the olefin approach. This coordination is crucial for the stereochemical outcome of the reaction. Theoretical models help to visualize and quantify the steric hindrance imposed by the ligand, explaining why one face of the alkene is preferentially attacked over the other.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for mapping the intricate reaction pathways and characterizing the transition states in DHQD-CLB catalyzed reactions. The Sharpless asymmetric dihydroxylation mechanism, for instance, has been extensively studied using DFT. The reaction is understood to initiate with the formation of a complex between the osmium tetroxide and the DHQD-CLB ligand. wikipedia.org

This is followed by a concerted [3+2] cycloaddition of the osmium-ligand complex to the alkene, which leads to the formation of a cyclic intermediate known as an osma-penta-cycle. Subsequent hydrolysis of this intermediate releases the desired diol and regenerates the osmium catalyst, allowing it to re-enter the catalytic cycle. DFT calculations provide crucial energetic details for each step of this process, including the activation energies of the transition states, which are critical for understanding the reaction kinetics.

Prediction of Enantioselectivity and Rationalization of Experimental Observations

A significant achievement of computational chemistry in this field is the ability to predict and rationalize the enantioselectivity observed in experiments. The enantiomeric excess (e.e.) of a reaction is determined by the difference in the activation energies of the two competing diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer.

By calculating the energies of these transition states using DFT, researchers can predict the major enantiomer and the expected e.e. value. While precise quantitative prediction remains a challenge due to the complexity of the systems and the need for high-level computational methods, these theoretical models provide invaluable qualitative and semi-quantitative insights. They allow for a rationalization of why a particular ligand, such as DHQD-CLB, favors the formation of one enantiomer over the other. These predictive capabilities are instrumental in the rational design of new and more effective chiral catalysts.

Conformational Searches and Energy Landscapes of DHQD-CLB

The catalytic activity and selectivity of Dihydroquinidine 4-chlorobenzoate are intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers.

Advanced Methodologies and Future Research Directions

Immobilization and Heterogenization of Dihydroquinidine (B8771983) 4-chlorobenzoate (B1228818) for Recyclability

The quest for sustainable chemical processes has propelled the development of methodologies to immobilize homogeneous catalysts like Dihydroquinidine 4-chlorobenzoate (DHQD-CLB). Immobilization on solid supports facilitates catalyst recovery and reuse, a crucial aspect of green chemistry. nih.gov Strategies for anchoring cinchona alkaloids, including DHQD-CLB, onto various polymeric supports have been extensively explored. These methods primarily involve covalent or ionic attachment of the alkaloid to the polymer backbone or side chains. nih.gov

The primary advantage of creating such heterogeneous catalysts is the ease of separation from the reaction mixture, typically through simple filtration. rsc.orgmdpi.com This not only simplifies product purification but also allows for the catalyst to be recycled over multiple reaction cycles, enhancing cost-effectiveness and reducing environmental impact. nih.gov For instance, polymer-supported chiral ammonium (B1175870) salts derived from cinchona alkaloids have been successfully employed as recyclable phase-transfer catalysts. rsc.orgmdpi.com

Several types of supports have been investigated, including polystyrene resins (e.g., Merrifield resin) and other polymers. rsc.orgmdpi.com The choice of support and the method of immobilization can significantly influence the catalyst's activity, selectivity, and stability in its heterogeneous form. Research has shown that factors such as the flexibility of the spacer linking the alkaloid to the polymer can play a role in the catalytic performance. rsc.org

Table 1: Strategies for Immobilization of Cinchona Alkaloid Catalysts

Immobilization StrategyDescriptionAdvantages
Covalent Attachment The catalyst is chemically bonded to the polymer support, often through its side chain or main chain. nih.govStrong attachment, minimizing leaching of the catalyst.
Ionic Bonding The catalyst is immobilized through ionic interactions, such as with sulfonate groups on a polymer. rsc.orgCan offer good recyclability. rsc.org
Adsorption The catalyst is physically adsorbed onto the surface of the support material.Simple preparation method.
Entrapment The catalyst is physically enclosed within the pores of a support matrix.Can protect the catalyst from harsh reaction conditions.

Flow Chemistry Applications Utilizing DHQD-CLB Catalysis

Flow chemistry, which involves conducting reactions in a continuous stream rather than in a batch reactor, offers several advantages for catalytic processes. These benefits include precise control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety for handling hazardous reagents. labmanager.com When combined with heterogeneous catalysts, flow chemistry systems can enable highly efficient and automated chemical synthesis. labmanager.com

For DHQD-CLB and other cinchona alkaloid-based catalysts, flow chemistry presents an opportunity to intensify reaction processes. labmanager.comrsc.org By packing a column with an immobilized form of the catalyst, reactants can be continuously passed through the reactor, leading to a steady production of the desired chiral product. labmanager.com This setup not only allows for easy separation of the product from the catalyst but also facilitates continuous operation over extended periods.

The precise control afforded by flow systems can lead to higher yields and selectivities compared to traditional batch processes. rsc.org For example, issues such as catalyst deactivation or product inhibition can sometimes be mitigated in a flow regime. The ability to easily scale up reactions by simply running the system for a longer duration or by using parallel reactors makes this technology particularly attractive for industrial applications. labmanager.com

Table 2: Comparison of Batch vs. Flow Chemistry for Catalysis

FeatureBatch ChemistryFlow Chemistry
Operation DiscontinuousContinuous
Heat Transfer Often limitedHighly efficient
Mass Transfer Can be limitedEnhanced
Safety Higher risk with exothermic reactionsImproved safety profile
Scalability ComplexStraightforward labmanager.com
Process Control Less precisePrecise control of parameters

Exploration of Novel Reaction Pathways and Substrate Classes for Chiral Induction

The versatility of cinchona alkaloids, including DHQD-CLB, as organocatalysts continues to inspire research into new applications for asymmetric synthesis. buchler-gmbh.comwiley-vch.de While well-established in reactions like asymmetric dihydroxylation, efforts are ongoing to expand their utility to a broader range of chemical transformations and substrate types.

Researchers are actively investigating the use of DHQD-CLB and its derivatives in novel reaction pathways to generate complex chiral molecules. dovepress.com This includes exploring their potential in various addition reactions, such as nucleophilic additions to carbon-heteroatom double bonds, conjugate additions, and cycloadditions. dovepress.comsigmaaldrich.com The unique structural features of cinchona alkaloids, with their multiple functional groups, allow for fine-tuning of the catalyst to achieve high enantioselectivity for specific reactions. wiley-vch.de

The exploration of new substrate classes is another key area of research. By modifying the catalyst structure, it is possible to accommodate a wider variety of starting materials, leading to the synthesis of novel chiral building blocks. wiley-vch.de This expansion of substrate scope is crucial for the application of DHQD-CLB catalysis in areas such as drug discovery and materials science, where access to diverse and complex chiral molecules is essential.

Integration with Machine Learning and High-Throughput Experimentation for Catalyst Discovery and Optimization

The combination of machine learning (ML) and high-throughput experimentation (HTE) is revolutionizing the field of catalyst discovery and optimization. researchgate.netrsc.org This data-driven approach allows for the rapid screening of large numbers of potential catalysts and reaction conditions, significantly accelerating the development of new and improved catalytic systems. rsc.orgfigshare.com

In the context of DHQD-CLB catalysis, ML algorithms can be trained on existing experimental data to build predictive models. pnas.orgacs.org These models can then be used to identify promising new catalyst structures or to predict the optimal reaction conditions for a given transformation, thereby reducing the need for extensive and time-consuming experimental work. pnas.orgcam.ac.uk Techniques such as random forest and neural networks are being employed to predict enantioselectivity and reaction yields with increasing accuracy. pnas.orgcam.ac.uk

HTE platforms enable the parallel execution of numerous experiments, generating the large datasets required for effective ML model training. rsc.orgnih.gov By integrating HTE with robotic automation, researchers can systematically explore a vast parameter space, including catalyst structure, substrate, solvent, and temperature. nih.gov This synergy between ML and HTE holds immense promise for uncovering novel applications of DHQD-CLB and for optimizing its performance in known reactions, ultimately leading to more efficient and selective catalytic processes. researchgate.netd-nb.info

Table 3: Impact of Machine Learning and HTE on Catalyst Development

AspectTraditional ApproachML & HTE Approach
Catalyst Screening Slow, sequentialRapid, parallel rsc.org
Data Generation Manual, low-volumeAutomated, high-volume rsc.org
Optimization Intuition-based, limited scopeData-driven, comprehensive figshare.com
Discovery Timeline LongAccelerated pnas.org
Predictive Power LimitedHigh, based on trained models cam.ac.uk

Sustainable Chemistry Perspectives in DHQD-CLB Mediated Reactions

The principles of sustainable chemistry are increasingly guiding research in catalysis. numberanalytics.com Organocatalysis, in particular, is viewed as a more environmentally benign alternative to many traditional metal-based catalytic systems. numberanalytics.comchemicalindustryjournal.co.uk this compound, as an organocatalyst, aligns well with the goals of green chemistry.

One of the key sustainability benefits of DHQD-CLB and other organocatalysts is their origin from natural products, which can be a renewable resource. numberanalytics.comrsc.org Furthermore, these catalysts are often less toxic and more stable than their metal-containing counterparts. chemicalindustryjournal.co.uk The development of recyclable heterogeneous versions of DHQD-CLB further enhances its green credentials by minimizing catalyst waste. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of dihydroquinidine 4-chlorobenzoate in a laboratory setting?

  • Methodological Answer :

  • Structural Confirmation : Use spectroscopic techniques such as 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to verify molecular structure. Compare spectral data with literature values (e.g., CAS# 56-54-2) .
  • Purity Assessment : Employ HPLC or UPLC with a C18 column and UV detection (e.g., λ = 280 nm) to quantify impurities. Ensure ≥95% purity by integrating peak areas, referencing pharmacopeial standards for related compounds like dihydroquinidine hydrochloride .
  • Physical Properties : Validate melting point (174–175°C) and light sensitivity by storing samples in amber vials under inert gas .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Emergency Procedures : For accidental exposure, rinse eyes/skin with water for 15 minutes. If ingested, administer activated charcoal (1 g/kg body weight) and seek medical attention for cardiovascular monitoring .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Separate from oxidizing agents and acids to prevent decomposition .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • Esterification : React dihydroquinidine with 4-chlorobenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Purification : Isolate the product via column chromatography (silica gel, gradient elution) and recrystallize from ethanol/water. Typical yields range from 65–80% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for dihydroquinidine derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for solid-state structure vs. NMR for solution-state conformation). For example, discrepancies in 1H NMR^1 \text{H NMR} shifts may arise from solvent polarity or pH effects .
  • Collaborative Reproducibility : Replicate experiments in independent labs using standardized protocols (e.g., IUPAC guidelines for NMR calibration). Publish raw data in supplementary materials to enable peer validation .

Q. What experimental designs are optimal for studying the stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to stressors (e.g., 40°C/75% RH, UV light) and analyze degradation products via LC-MS. Use kinetic modeling (Arrhenius equation) to predict shelf life .
  • pH-Dependent Stability : Prepare buffered solutions (pH 1–10) and monitor hydrolysis rates using UV-Vis spectroscopy. Identify degradation pathways (e.g., ester hydrolysis) through mass fragmentation patterns .

Table 1 : Stability Data Under Stress Conditions

ConditionDegradation Rate (k, h⁻¹)Major Degradation Product
40°C/75% RH (14 days)0.0124-Chlorobenzoic acid
UV Light (48 hours)0.045Quinidine dimer

Q. How can researchers design pharmacodynamic studies to evaluate this compound’s interaction with ion channels?

  • Methodological Answer :

  • In Vitro Assays : Use patch-clamp electrophysiology on HEK293 cells expressing hERG potassium channels. Apply compound concentrations (1 nM–10 µM) and measure current inhibition (IC₅₀ calculation via Hill equation) .
  • Data Interpretation : Address variability by normalizing results to positive controls (e.g., dofetilide for hERG blockade). Use ANOVA with post-hoc tests to compare groups, ensuring p < 0.05 for significance .

Methodological Frameworks

Q. What frameworks guide the formulation of research questions for studying this compound’s mechanisms?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure access to analytical instrumentation (e.g., LC-MS, NMR).
  • Novelty : Investigate understudied interactions (e.g., CYP450 enzyme inhibition).
  • Ethical Compliance : Adhere to institutional biosafety protocols for toxic compounds .

Q. How should researchers structure a manuscript reporting contradictory findings on this compound?

  • Answer : Follow SRQR standards (Standards for Reporting Qualitative Research):

  • Abstract : State contradictions explicitly (e.g., "Conflicting NMR data suggest solvent-dependent conformational changes").
  • Methods : Detail experimental conditions (solvent, temperature, instrument calibration).
  • Discussion : Propose hypotheses (e.g., tautomerism or polymorphism) and suggest validation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.